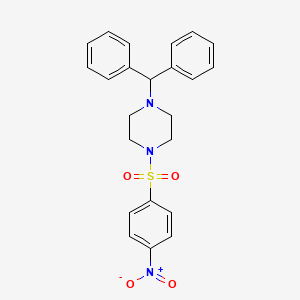

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

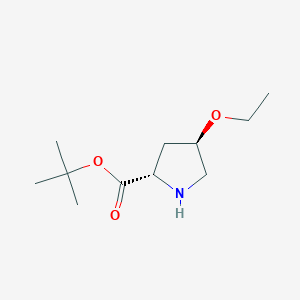

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine is a small organic molecule used in scientific research . It has a linear formula of C17H19N3O4S and a molecular weight of 361.423 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

This compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The structure of this compound reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .Chemical Reactions Analysis

The synthesis of this compound involves a nucleophilic substitution reaction of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .科学的研究の応用

Cytotoxic Activities in Cancer Research

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine derivatives have shown potential in cancer research due to their cytotoxic activities against various cancer cell lines. A study highlighted the synthesis and evaluation of benzhydrylpiperazine derivatives, including those with this compound structure, demonstrating variable cytotoxicity against hepatocellular, breast, and colorectal cancer cell lines. This research suggests the potential of these compounds in developing new anticancer agents (Gurdal et al., 2013).

Chemical Synthesis and Organic Chemistry

In organic chemistry, this compound derivatives serve as key intermediates in novel synthetic routes. For instance, these compounds have been utilized in arylation processes to create benzhydryl derivatives through tandem acylation-Smiles rearrangement, showcasing their versatility in synthesizing complex organic molecules (Barlow et al., 2019).

Development of Adenosine Receptor Antagonists

Research has also explored the utility of sulfonamide derivatives, including those related to this compound, in the development of adenosine A2B receptor antagonists. A novel method for the preparation of sulfonamides was developed, leading to compounds with significantly enhanced potency at the A2B receptors. Such advancements highlight the role of these derivatives in medicinal chemistry and drug development (Yan et al., 2006).

Inhibitory Activity Against Carbonic Anhydrase Isoforms

Another significant application is found in the synthesis of novel acridine and bis-acridine sulfonamides, where derivatives of this compound showed effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings contribute to the development of therapeutic agents for conditions involving aberrant carbonic anhydrase activity (Ulus et al., 2013).

Safety and Hazards

特性

IUPAC Name |

1-benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c27-26(28)21-11-13-22(14-12-21)31(29,30)25-17-15-24(16-18-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGBLXNDKDGHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)

![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2655934.png)

![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2655938.png)

![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)

![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655940.png)

![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)

![2-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2655953.png)